molecular formula C10H9FN2O2 B1375130 5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione CAS No. 1344020-59-2

5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B1375130
CAS No.: 1344020-59-2
M. Wt: 208.19 g/mol
InChI Key: RMLYWMPXXDZENW-UHFFFAOYSA-N
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Description

“5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1344020-59-2 . It has a molecular weight of 208.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(3-fluoro-4-methylphenyl)-2,4-imidazolidinedione . The InChI code is 1S/C10H9FN2O2/c1-5-2-3-6(4-7(5)11)8-9(14)13-10(15)12-8/h2-4,14H,1H3,(H2,12,13,15) .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Physico-Chemical Properties : Research has focused on synthesizing various derivatives of imidazolidine-2,4-diones, including those with fluoro or chlorobenzyl substituents, to explore their physico-chemical properties (Costa et al., 1995).
  • Stability and Structure of N-heterocyclic Carbene Precursors : Studies have investigated the molecular stability and structure of N-heterocyclic carbenes (NHCs) derivatives, including those with N-fluorophenyl substituents, to understand their reactivity and potential applications (Hobbs et al., 2010).
  • Crystal Structure Analysis : The synthesis and structural analysis of compounds like 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione have been conducted to understand their conformation and intermolecular interactions (Aydin et al., 2013).

Biological and Pharmacological Applications

  • Cytotoxic and Antitumor Activities : Imidazolidine derivatives have been synthesized and evaluated for cytotoxic activity, showing potential as anticancer agents (El-Sayed et al., 2018).
  • Antidepressant and Anxiolytic Properties : Certain derivatives have shown promise as potential antidepressant and anxiolytic agents, with studies exploring their serotonin receptor affinity and effects in behavioral tests (Czopek et al., 2013).
  • Antinociceptive Effects : Research on compounds like hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione has demonstrated antinociceptive effects in mice, suggesting potential therapeutic applications for pain management (Queiroz et al., 2015).
  • DNA Binding Studies : Imidazolidine derivatives have been studied for their DNA binding affinity, which is relevant for their potential use as anti-cancer drugs (Shah et al., 2013).
  • HIV-1 Fusion Inhibitors : Novel derivatives have been synthesized and evaluated as potential HIV-1 fusion inhibitors, contributing to research in antiviral therapies (Ibrahim et al., 2020).

Photophysical and Chemical Reactivity

  • Fluorescent Organoboron Complexes : Imidazolidine derivatives have been used in the synthesis of highly fluorescent organoboron complexes, indicating potential applications in bioorthogonal chemistry and fluorescence studies (Garre et al., 2019).

Mechanism of Action

While there isn’t specific information on the mechanism of action of “5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione”, there is a related study on a similar compound, “5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione”. This compound has been studied for its inhibitory potential on Tankyrase 1 and 2, proteins that play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-5-2-3-6(4-7(5)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYWMPXXDZENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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